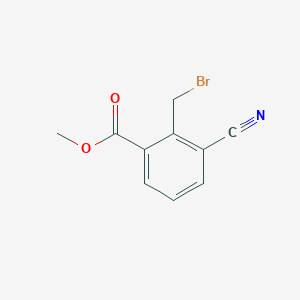

![molecular formula C22H20N4O2 B2722275 N-(5-咪唑[1,2-a]嘧啶-2-基)-2-甲氧基苯基-3,4-二甲基苯甲酰胺 CAS No. 862810-69-3](/img/structure/B2722275.png)

N-(5-咪唑[1,2-a]嘧啶-2-基)-2-甲氧基苯基-3,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

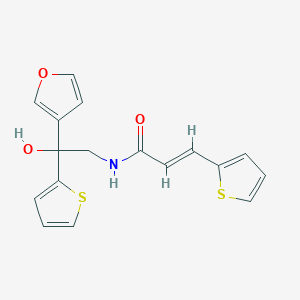

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo [1,2- a ]pyrimidine cores have increasing importance in the pharmaceutical industry with their wide range pharmacological activities .

Synthesis Analysis

The synthesis of amide-functionalized imidazo [1,2- a ]pyrimidin-5 (1 H )-ones involves propargylation of the key intermediate 2-amino-6- (trifluoromethyl)pyrimidin-4 (3 H )-one, followed by cyclization and amide functionalization . The synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines .Molecular Structure Analysis

The structure of imidazo [1,2- a ]pyrimidine is related to the purine ring system . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

Imidazo [1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学研究应用

- Background : The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been explored . These compounds act as targeted covalent inhibitors (TCIs) for treating cancers.

- Context : The leader compound has been evaluated for its ability to inhibit the activity of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and modulate the formation of biomolecular condensates important for SARS-CoV-2 transcription and replication .

- Testing : The compound’s antibacterial and antifungal activity was assessed, measuring the diameters of zones of inhibition .

- Recent Developments : Imidazo[1,2-a]pyridine derivatives have been investigated for their efficacy against tuberculosis (TB). Compound Q203, which shares structural similarities with our target compound, demonstrated significant reduction of bacterial load in a TB mouse model .

- Methodology : Efficient protocols have been developed for the regioselective synthesis of imidazo[1,2-a]pyridine derivatives. These compounds were prepared via a cascade reaction involving 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran .

Anticancer Properties

Antiviral Activity

Antibacterial and Antifungal Effects

Tuberculosis Treatment

Regioselective Synthesis

作用机制

未来方向

The future directions for this compound could involve further exploration of its anticancer activity against various human cancer cell lines . Additionally, the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry could be a potential future direction .

属性

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-14-5-6-17(11-15(14)2)21(27)24-18-12-16(7-8-20(18)28-3)19-13-26-10-4-9-23-22(26)25-19/h4-13H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYDMZBCZDKGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

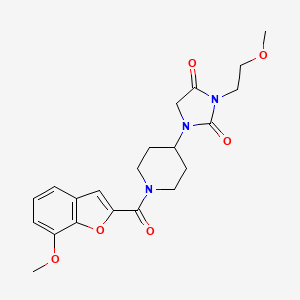

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2722193.png)

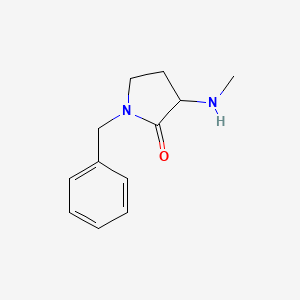

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722199.png)

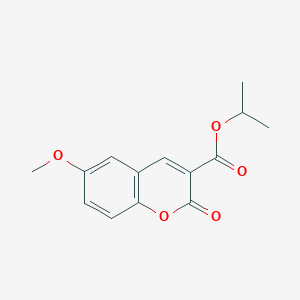

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2722202.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2722207.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2722208.png)

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722212.png)